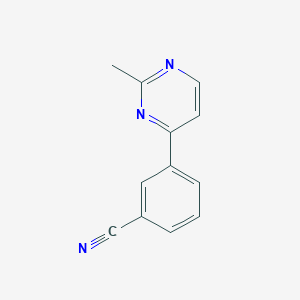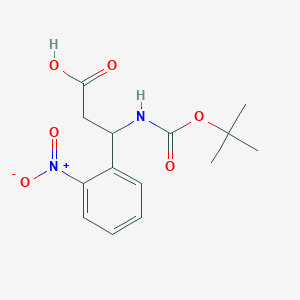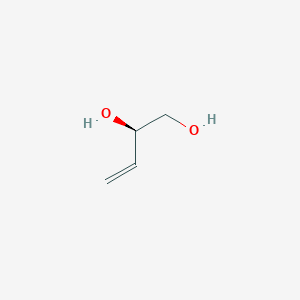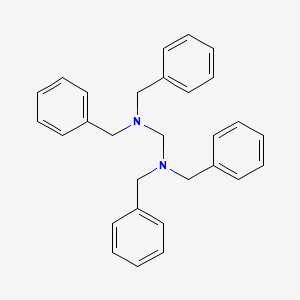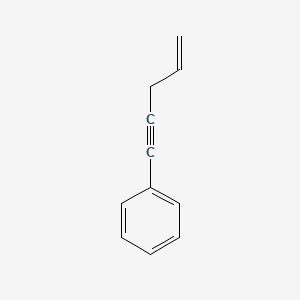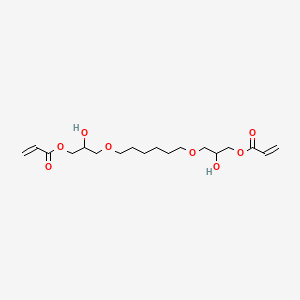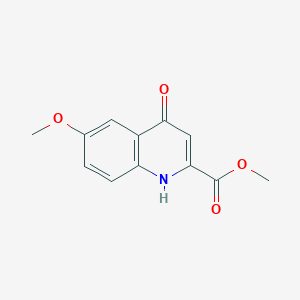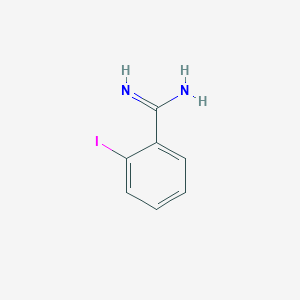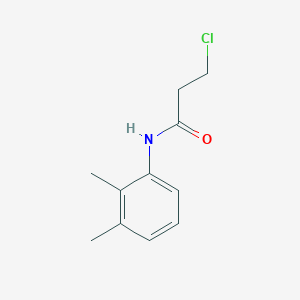
3-chloro-N-(2,3-dimethylphenyl)propanamide
Vue d'ensemble
Description
“3-chloro-N-(2,3-dimethylphenyl)propanamide” is an organic compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(2,3-dimethylphenyl)propanamide” is 1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the third carbon and a 2,3-dimethylphenyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“3-chloro-N-(2,3-dimethylphenyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .
Applications De Recherche Scientifique
Environmental Impact and Treatment Technologies
Chlorophenols as Environmental Contaminants : Chlorophenols are identified as toxic to both humans and the environment, originating from agricultural and industrial wastewater. They are resistant to natural degradation and can accumulate in various organs, tissues, and cells, leading to acute and chronic toxic effects on aquatic organisms. The literature discusses their toxicity, including oxidative stress, immune system effects, endocrine disruption, and potential carcinogenicity, as well as methodologies for their detection and remediation in environmental settings (Ge et al., 2017).
Electrochemical Processes for Contaminated Water Treatment : Electrochemical methods have been explored for removing organic and inorganic contaminants from water. This review identifies challenges and opportunities in applying electrochemical processes to treat contaminated water, focusing on the formation of toxic byproducts and efficiency losses due to mass transfer limitations and undesired side reactions. It highlights the need for future research to improve these technologies for widespread application in water and wastewater treatment (Radjenovic & Sedlak, 2015).
Chlorinated VOCs in the Environment : Chlorinated volatile organic compounds (Cl-VOCs) are used in various commercial products and as solvents. This review summarizes their production, sources, potential health impacts, and current remediation technologies. It discusses the ubiquity and persistence of Cl-VOCs in the environment, their entry into natural environments, and their potential impacts on human health. Moreover, it reviews state-of-the-art remediation technologies, including non-destructive and destructive methods, to address the contamination of soil, air, and water mediums by Cl-VOCs (Huang et al., 2014).
Propriétés
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGXJCUQMDFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408099 | |
| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dimethylphenyl)propanamide | |
CAS RN |
39494-15-0 | |
| Record name | 3-chloro-N-(2,3-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



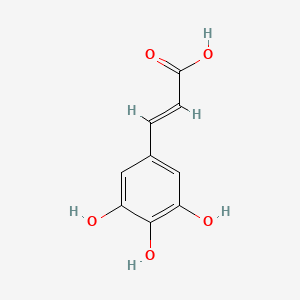
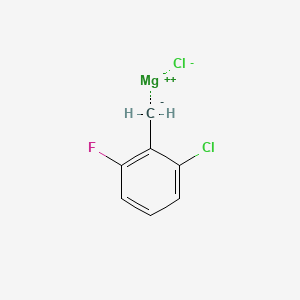
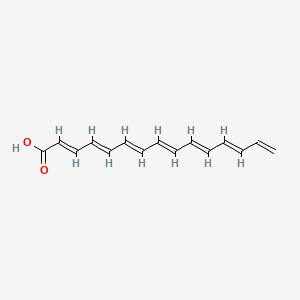
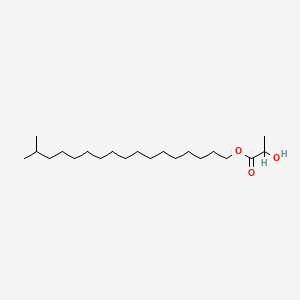
![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)
